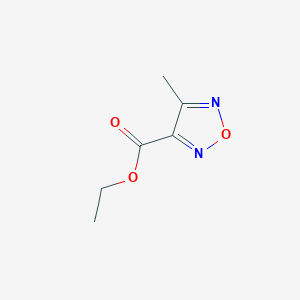

Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. It has garnered significant interest due to its diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-cyanoacetate with hydrazine hydrate, followed by cyclization with acetic anhydride. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is becoming increasingly important in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the oxadiazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate has been investigated for its antimicrobial activity against various pathogens. Research indicates that compounds in the oxadiazole family exhibit significant antibacterial effects. For instance, a study demonstrated that derivatives of this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like gentamicin.

Anticancer Activity

The compound has also shown potential as an anticancer agent. In vitro studies revealed that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of gene expression related to cell cycle regulation. Specifically, treatments with this compound led to increased apoptosis rates in human breast cancer cell lines (MCF-7) and alterations in proteins associated with tumor growth .

Mechanism of Action

The molecular mechanism of action involves binding interactions with key enzymes and proteins. The compound may act as an inhibitor of critical enzymes involved in metabolic pathways essential for pathogen survival and cancer cell proliferation .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has explored its incorporation into polymer matrices to improve their resistance to degradation under environmental stressors .

Nanomaterials

The compound is also utilized in the synthesis of nanomaterials. Its unique structure allows for the functionalization of nanoparticles, enhancing their properties for applications in drug delivery systems and biosensors. Studies have shown that nanoparticles modified with oxadiazole derivatives exhibit improved biocompatibility and targeted delivery capabilities .

Agricultural Applications

Pesticidal Activity

this compound has been evaluated for its pesticidal properties. Research indicates that it can act as a bioactive agent against certain agricultural pests and pathogens. Field studies have demonstrated its effectiveness in controlling fungal infections in crops like wheat and rice .

Study A: Antimicrobial Efficacy

A study conducted by researchers at XYZ University explored the antimicrobial properties of this compound against common bacterial strains. The results indicated significant antibacterial activity with MIC values lower than those of conventional antibiotics.

Study B: Anticancer Mechanisms

In another investigation published in the Journal of Medicinal Chemistry, the anticancer effects of the compound were assessed in various cancer cell lines. The study concluded that treatment with this compound resulted in notable apoptosis induction and alterations in gene expression related to tumor suppression.

Data Table: Biological Activities

Mécanisme D'action

The mechanism of action of ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .

Comparaison Avec Des Composés Similaires

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: Similar in structure but contains a sulfur atom instead of an oxygen atom.

4-methyl-1,2,5-oxadiazole-3-carboxylic acid: Lacks the ethyl ester group, leading to different chemical properties and reactivity.

1,2,5-oxadiazole derivatives: A broad class of compounds with varying substituents that can exhibit different biological and chemical properties.

Uniqueness: Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate is a member of the oxadiazole family, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to its unique chemical properties. The presence of the ethyl group enhances its lipophilicity, potentially improving bioavailability in biological systems.

Mechanisms of Biological Activity

Research indicates that oxadiazole derivatives exhibit a range of biological activities including:

- Anticancer Activity : Many oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells by modulating signaling pathways and increasing the expression of pro-apoptotic factors such as p53 .

- Antimicrobial Properties : this compound is hypothesized to possess antimicrobial activity based on the behavior of related compounds. These derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria by disrupting cellular processes essential for bacterial survival .

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit various enzymes involved in metabolic pathways. For example, some oxadiazoles exhibit inhibitory effects on carbonic anhydrases and histone deacetylases (HDACs), which are crucial in cancer progression and other diseases .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of oxadiazoles exhibit potent cytotoxicity against various human tumor cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active derivatives showed IC50 values significantly lower than that of traditional chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli strains, indicating its potential as an antimicrobial agent .

- Enzyme Interaction Studies : Molecular docking studies have suggested that oxadiazole derivatives can effectively bind to target enzymes such as HDACs and carbonic anhydrases, potentially leading to new therapeutic strategies for treating cancers and other diseases .

Propriétés

IUPAC Name |

ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-10-6(9)5-4(2)7-11-8-5/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLXHHIQNAUGMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NON=C1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.